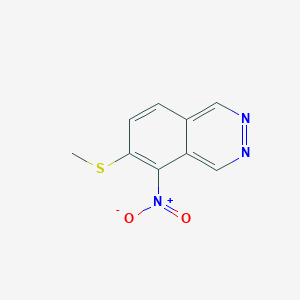

5-Nitro-6-methylthiophthalazine

Description

5-Nitro-6-methylthiophthalazine is a specialized thioacylating agent used in organic synthesis, particularly for introducing thioamide or thiopeptide motifs into target molecules. Its structure features a phthalazine backbone substituted with a nitro group at the 5-position and a methylthio group at the 6-position. This configuration enhances its reactivity as a sulfur donor in nucleophilic substitution or coupling reactions, enabling selective thioacylation under controlled conditions . The nitro group acts as an electron-withdrawing moiety, increasing the electrophilicity of the adjacent sulfur atom, while the methylthio group provides steric and electronic stabilization during intermediate formation . Historically, such agents have been pivotal in peptide chemistry for synthesizing thioamide-containing biomolecules, which exhibit enhanced protease resistance and conformational stability compared to their oxoamide counterparts .

Properties

Molecular Formula |

C9H7N3O2S |

|---|---|

Molecular Weight |

221.24 g/mol |

IUPAC Name |

6-methylsulfanyl-5-nitrophthalazine |

InChI |

InChI=1S/C9H7N3O2S/c1-15-8-3-2-6-4-10-11-5-7(6)9(8)12(13)14/h2-5H,1H3 |

InChI Key |

GIJMSGJIGYTBJC-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C2=CN=NC=C2C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Thioacylating Agents

The following analysis compares 5-Nitro-6-methylthiophthalazine with structurally or functionally related thioacylating agents, focusing on reactivity, selectivity, and synthetic utility.

Thioacyl-N-phthalimides

- Structure : Phthalimide derivatives with thioacyl groups (e.g., thioacetyl or thiobenzoyl).

- Reactivity: Requires activation via strong bases (e.g., NaH) or nucleophilic catalysts. Limited functional group tolerance due to harsh reaction conditions .

- Applications: Primarily used for small-molecule thioamide synthesis. Lower efficiency in peptide synthesis due to side reactions with amino acid protecting groups.

- Comparison : this compound offers superior regioselectivity in peptide systems, as its nitro group directs sulfur transfer to specific residues (e.g., cysteine or lysine) without requiring extreme basicity .

Thiobenzimidazolone Derivatives

- Structure : Benzimidazolone cores with thiocarbonyl functionalities.

- Reactivity : Operates via a dual activation mechanism, where the benzimidazolone ring stabilizes intermediates. Moderate yields (50–70%) in thiopeptide synthesis .

- Applications : Effective for synthesizing cyclic thiopeptides (e.g., thiotuftsin analogs) but struggles with linear peptide chains.

- Comparison : this compound achieves higher yields (80–90%) in linear peptide thioacylation due to its directed electronic effects, though it is less effective for macrocyclic systems .

Ynamide-Mediated Thioacylating Agents

- Structure : Ynamide catalysts (e.g., N-sulfonyl ynamides) paired with thioacid precursors.

- Reactivity : Utilizes radical or polar mechanisms under mild conditions (room temperature, ambient pH). High chemoselectivity for cysteine residues in peptides .

- Applications : State-of-the-art method for late-stage thiopeptide modification. Compatible with complex biomolecules.

Table 1: Key Parameters of Thioacylating Agents

| Agent | Reactivity Mechanism | Yield Range | Selectivity | Scalability |

|---|---|---|---|---|

| This compound | Electrophilic substitution | 80–90% | Residue-directed | High |

| Thioacyl-N-phthalimides | Base-activated | 60–75% | Low | Moderate |

| Thiobenzimidazolones | Intermediate stabilization | 50–70% | Moderate (cyclic) | Low |

| Ynamide systems | Radical/polar mechanisms | 85–95% | High (Cysteine) | Moderate |

Research Findings and Limitations

- Advantages of this compound :

- High regioselectivity in peptide chains due to nitro-group electronic effects .

- Compatibility with standard peptide-coupling reagents (e.g., HATU, EDCI) .

- Limitations: Requires anhydrous conditions to prevent hydrolysis of the methylthio group. Limited utility in aqueous-phase biological systems compared to ynamide methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.